molecular formula C10H10N2O3 B14709347 4-(4-Methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium CAS No. 23855-31-4

4-(4-Methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium

Cat. No.: B14709347
CAS No.: 23855-31-4
M. Wt: 206.20 g/mol
InChI Key: WVGWDOOPRDBPCY-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzohydrazide with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium is unique due to its oxadiazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

23855-31-4

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C10H10N2O3/c1-7-10(11-15-12(7)13)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3

InChI Key

WVGWDOOPRDBPCY-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](ON=C1C2=CC=C(C=C2)OC)[O-]

Origin of Product

United States

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